molecular formula C17H13ClN2O3 B8341767 6-(6-Chloro-2-methyl-pyrimidin-4-yloxy)-naphthalene-1-carboxylic acid methyl ester

6-(6-Chloro-2-methyl-pyrimidin-4-yloxy)-naphthalene-1-carboxylic acid methyl ester

Cat. No. B8341767
M. Wt: 328.7 g/mol
InChI Key: ZICGKTIIMYCMOO-UHFFFAOYSA-N
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Patent
US08133886B2

Procedure details

A suspension of 6.0 g (29.7 mMol) 6-hydroxy-naphthalene-1-carboxylic acid methyl ester (see Step 3.1), 7.6 g (46.6 mMol) 4,6-dichloro-2-methylpyrimidine and 13.9 g (65 mMol) K3PO4 in 50 ml NMP is stirred for 4 days at rt. The mixture is poured into ½ l water and the title compound filtered off, washed with water and dried (HV, 80° C.): HPLC: tRet=17.2.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([OH:15])=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)=[O:4].[Cl:16][C:17]1[CH:22]=[C:21](Cl)[N:20]=[C:19]([CH3:24])[N:18]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].O>CN1C(=O)CCC1>[CH3:1][O:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([O:15][C:21]3[CH:22]=[C:17]([Cl:16])[N:18]=[C:19]([CH3:24])[N:20]=3)=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC(=O)C1=CC=CC2=CC(=CC=C12)O
Name
Quantity
7.6 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)C
Name
K3PO4
Quantity
13.9 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 4 days at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the title compound filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried (HV, 80° C.)

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
COC(=O)C1=CC=CC2=CC(=CC=C12)OC1=NC(=NC(=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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